molecular formula C8H5ClN4 B2706516 5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2225137-15-3

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B2706516
CAS No.: 2225137-15-3
M. Wt: 192.61
InChI Key: NSXGCSXAFFCJSQ-UHFFFAOYSA-N
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Description

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 5-position, a methyl group at the 1-position, and a cyano group at the 6-position. This structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-methylpyrazole with a suitable nitrile derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups replacing the chlorine atom or modifying the cyano group .

Scientific Research Applications

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group at the 6-position and the methyl group at the 1-position differentiates it from other pyrazolopyridine derivatives, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[4,3-b]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-13-7-2-5(3-10)8(9)12-6(7)4-11-13/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXGCSXAFFCJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(C(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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